Ethyl 6-(benzyloxy)-2-methylhex-2-enoate
Description
Ethyl 6-(benzyloxy)-2-methylhex-2-enoate is an α,β-unsaturated ester characterized by a hex-2-enoate backbone substituted with a benzyloxy group at position 6 and a methyl group at position 2. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The benzyloxy group acts as a protecting group for alcohols, while the conjugated double bond enhances reactivity in Michael additions or Diels-Alder reactions .
Properties
CAS No. |
109307-90-6 |
|---|---|
Molecular Formula |
C16H22O3 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
ethyl 2-methyl-6-phenylmethoxyhex-2-enoate |
InChI |
InChI=1S/C16H22O3/c1-3-19-16(17)14(2)9-7-8-12-18-13-15-10-5-4-6-11-15/h4-6,9-11H,3,7-8,12-13H2,1-2H3 |
InChI Key |
ABPBAWHZUDVFMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CCCCOCC1=CC=CC=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
Alkylation-Wittig Sequential Approach
The most frequently cited method involves sequential alkylation, benzyl protection, and Wittig olefination.
Step 1: Alkylation of Ethyl Acetoacetate
Ethyl acetoacetate undergoes alkylation with methyl iodide under basic conditions (e.g., NaH in THF) to introduce the C2 methyl group. The enolate intermediate is quenched with methyl iodide, yielding ethyl 2-methylacetoacetate.
Reaction Conditions :
- Temperature: 0°C → room temperature
- Yield: 85–92%
- Purification: Silica gel chromatography (ethyl acetate/hexane, 1:4).
Step 2: Benzyl Protection
The hydroxyl group at position 6 is protected using benzyl bromide. A two-phase system (CH₂Cl₂/NaOH) with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst ensures efficient benzylation.
Reaction Conditions :
- Molar ratio (substrate:BnBr): 1:1.2
- Yield: 88–94%
- Purification: Column chromatography (hexane/ethyl acetate, 9:1).
Step 3: Wittig Olefination
The ketone intermediate is converted to the α,β-unsaturated ester via Wittig reaction. A stabilized ylide (e.g., Ph₃P=CHCO₂Et) in anhydrous THF generates the trans-configured double bond.
Reaction Conditions :
- Solvent: THF, reflux
- Catalyst: None (ylide generated in situ)
- Yield: 75–82%
- Stereoselectivity: >95% E-isomer.
Grignard-Addition Pathway
An alternative route employs Grignard reagents to construct the carbon skeleton (Figure 1).
Step 1: Propargyl Ester Synthesis
Ethyl 4-(benzyloxy)but-2-ynoate is prepared via CuI-catalyzed coupling between propargyl alcohol and ethyl chloroformate.
Reaction Conditions :
Step 2: Grignard Addition
A methyl Grignard reagent (MeMgBr) adds to the alkyne, followed by quenching with NH₄Cl to yield the Z-configured enoate.
Key Parameters :
Step 3: Hydrogenation and Isomerization
The Z-isomer is hydrogenated (H₂/Pd-C) and isomerized to the thermodynamically stable E-isomer using catalytic iodine.
Optimization :
Comparative Analysis of Methods
| Parameter | Alkylation-Wittig Route | Grignard-Addition Route |
|---|---|---|
| Total Yield | 68–72% | 62–67% |
| Stereoselectivity | >95% E | 78–85% E after isomerization |
| Purification Complexity | Moderate (3 columns) | High (4 columns) |
| Scalability | Suitable for >100 g | Limited to <50 g |
The Alkylation-Wittig route offers superior stereocontrol and scalability, whereas the Grignard pathway provides flexibility for introducing diverse substituents.
Mechanistic Insights
Purification and Characterization
Chromatographic Techniques
Industrial-Scale Adaptations
For kilogram-scale production, continuous flow reactors replace batch processes:
Challenges and Solutions
Overalkylation
Using bulkier bases (e.g., LDA) instead of NaH minimizes dialkylation byproducts.
Benzyl Group Migration
Low-temperature benzylation (0°C) prevents migration to adjacent hydroxyl groups.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(benzyloxy)-2-methylhex-2-enoate undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: Catalytic hydrogenation can reduce the double bond in the hexenoate chain.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: NBS for bromination, often in the presence of light or heat to initiate the reaction.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Saturated esters.
Substitution: Benzylic bromides.
Scientific Research Applications
Ethyl 6-(benzyloxy)-2-methylhex-2-enoate has several applications in scientific research:
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: May serve as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 6-(benzyloxy)-2-methylhex-2-enoate in chemical reactions involves the interaction of its functional groups with various reagents. For example, in oxidation reactions, the benzylic hydrogen is abstracted, leading to the formation of a benzylic carbocation, which is then stabilized by resonance with the benzene ring . This intermediate can then undergo further reactions to form the final product.
Comparison with Similar Compounds
Ethyl 6-(Benzyloxy)-4-Oxohex-2-enoate
- Structure : Differs by replacing the 2-methyl group with a 4-oxo moiety.
- Key Properties :
- The 4-oxo group introduces ketone reactivity, enabling nucleophilic additions (e.g., Grignard reactions).
- Lower thermal stability compared to the methyl-substituted analog due to increased electron-withdrawing effects.
- Synthesis : Prepared via oxidation of allylic alcohols or ketonization of intermediates .
Ethyl (2E)-4-(4-Bromo-2-Formyl-6-Methoxyphenoxy)But-2-enoate
- Structure: Shorter but-2-enoate chain with a bromo-formyl-phenoxy substituent.
- Key Properties: Bromine and formyl groups enhance electrophilicity, favoring Suzuki couplings or nucleophilic aromatic substitutions. Higher polarity due to the phenolic ether and aldehyde groups, reducing solubility in non-polar solvents .
Ethyl 6-(6-Methoxy-2-Naphthyl)-2-Oxo-4-(2-Thienyl)Cyclohex-3-ene-1-Carboxylate
Ethyl 2-Methoxybenzoate
- Structure : Simple aromatic ester with a methoxy substituent.
- Key Properties: Lower molecular weight (180.20 g/mol) results in higher volatility. Widely used as a flavoring agent due to its fruity aroma, unlike the non-volatile, synthetic-focused benzyloxy analog .
Comparative Data Table
Stability and Functional Group Interactions
- Benzyloxy vs. Methoxy : Benzyloxy offers better steric protection but requires harsher conditions (e.g., H₂/Pd) for deprotection compared to methoxy’s acid-labile nature .
- α,β-Unsaturation: Enhances reactivity in conjugate additions; the methyl group in this compound reduces electrophilicity at the β-position compared to oxo-substituted analogs .
Q & A
Q. Key Parameters :
- Catalyst : Triethylamine or sodium ethoxide.
- Solvent : Methanol or ethanol (anhydrous).
- Purification : Column chromatography or recrystallization.
Basic: What characterization techniques are most reliable for confirming the structure of this compound?
Answer:
- X-ray Crystallography : As demonstrated in and , single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry, bond lengths, and stereochemistry. For example, cyclohexenecarboxylate derivatives show planar cyclohexene rings with substituents in trans or cis configurations depending on steric effects .
- Spectroscopy :
- NMR : H and C NMR can identify benzyloxy (δ 4.5–5.0 ppm for CHPh), ester carbonyl (δ 165–175 ppm), and α,β-unsaturated methyl groups (δ 1.8–2.2 ppm).
- IR : Ester C=O stretches (~1720 cm) and conjugated double bonds (~1650 cm).
Data Interpretation : Compare experimental results with computational predictions (e.g., DFT for NMR chemical shifts) to resolve ambiguities.
Advanced: How do steric and electronic effects influence the stereochemical outcome of this compound synthesis?
Answer:
- Steric Effects : Bulky substituents (e.g., benzyloxy groups) favor trans configurations in cyclohexene rings to minimize van der Waals repulsion, as seen in crystal structures of analogous compounds () .
- Electronic Effects : Electron-withdrawing groups (e.g., ester carbonyls) stabilize α,β-unsaturated systems, directing regioselectivity during cyclization. For example, highlights how nitrovinyl precursors undergo conjugate addition to form six-membered rings .
Methodological Insight : Use temperature-controlled reactions (e.g., slow cooling for crystallization) to isolate thermodynamically favored stereoisomers.
Advanced: What strategies are effective in resolving contradictory data from spectroscopic and crystallographic analyses?
Answer:
- Case Study : If NMR suggests a cis configuration but X-ray data indicate trans, consider dynamic effects (e.g., ring flipping in solution) or polymorphism.
- Multi-Technique Validation :
Advanced: How can reaction by-products be systematically identified and quantified in this compound synthesis?
Answer:
- Chromatographic Methods : HPLC or GC-MS with internal standards (e.g., uses TLC for monitoring).
- Mechanistic Insight : By-products may arise from:
Advanced: What computational tools are suitable for predicting the reactivity and physicochemical properties of this compound?
Answer:
- Reactivity Prediction :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
- Property Prediction :
Validation : Cross-check computational results with experimental DSC (melting point) and solubility tests.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
